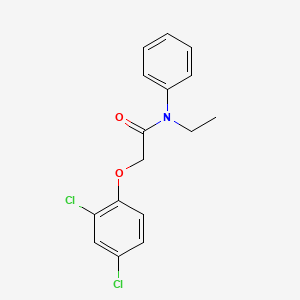

2-(2,4-dichlorophenoxy)-N-ethyl-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,4-Dichlorophenoxy)-N-ethyl-N-phenylacetamide is an organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of a dichlorophenoxy group attached to an acetamide moiety. This compound is primarily used as a herbicide to control broadleaf weeds in agricultural settings.

Mechanism of Action

Target of Action

It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-d), primarily target plant growth processes . They act as synthetic auxins, a type of plant hormone, and are used to control broadleaf weeds .

Mode of Action

Similar compounds like 2,4-d have been reported to kill plants by altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production . These actions result in uncontrolled growth and eventual death of the plant .

Biochemical Pathways

It’s known that similar compounds like 2,4-d can be degraded by various microorganisms, affecting certain biochemical pathways . The role of bacteria, enzymes, and genes that regulate the degradation of 2,4-D has been widely studied .

Pharmacokinetics

A study on 2,4-d in rats showed that after oral administration, the compound was absorbed and distributed in the body, with mean cmax values of 6019 and 2184 mg/L for doses of 300 mg/kg and 60 mg/kg respectively . The clearance rates were 1.10 and 0.02 L/(h×kg), respectively .

Result of Action

Similar compounds like 2,4-d have been reported to induce toxicity which affects energy metabolism, morphological perturbation, and oxidative stress .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2,4-dichlorophenoxy)-N-ethyl-N-phenylacetamide. For instance, the degradation of similar compounds like 2,4-D can be influenced by environmental conditions such as the presence of certain microorganisms . Additionally, the indiscriminate use of such compounds can lead to water contamination, posing a threat to humans and animals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-ethyl-N-phenylacetamide typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with ethylamine and phenyl isocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction. The process involves careful control of temperature, pH, and reaction time to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-N-ethyl-N-phenylacetamide undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of chlorinated quinones.

Reduction: Reduction reactions typically yield less chlorinated phenoxy compounds.

Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various chlorinated and non-chlorinated phenoxy compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-N-ethyl-N-phenylacetamide has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the reactivity of phenoxy herbicides.

Biology: Investigated for its effects on plant growth and development.

Medicine: Explored for potential anti-inflammatory and anti-cancer properties.

Industry: Utilized in the formulation of herbicidal products for agricultural use.

Comparison with Similar Compounds

Similar Compounds

2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mechanism of action.

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with similar properties but higher toxicity.

Mecoprop (MCPP): A related compound used for selective weed control.

Uniqueness

2-(2,4-Dichlorophenoxy)-N-ethyl-N-phenylacetamide is unique due to its specific structural modifications, which enhance its herbicidal activity and reduce its environmental persistence compared to other phenoxy herbicides .

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-ethyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO2/c1-2-19(13-6-4-3-5-7-13)16(20)11-21-15-9-8-12(17)10-14(15)18/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVYPQPCJTXHLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5651357.png)

![3-[5-(4-fluoro-3-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5651365.png)

![N-[(3R,4S)-4-cyclopropyl-1-(2-methoxyacetyl)pyrrolidin-3-yl]-3-pyridin-4-ylpropanamide](/img/structure/B5651371.png)

![4-methoxy-3-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]benzenesulfonamide](/img/structure/B5651401.png)

![7-fluoro-3-methyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5651420.png)

![3-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}sulfonyl)-N-(2-methoxyethyl)-N-methylbenzamide](/img/structure/B5651428.png)

![8-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5651458.png)